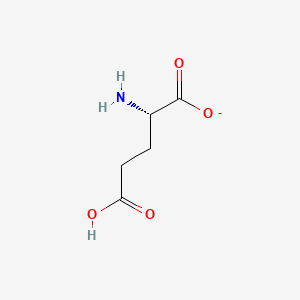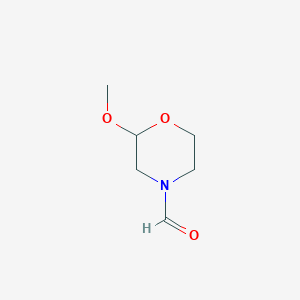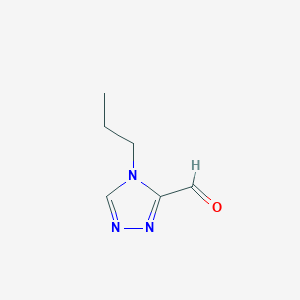
L-Glutamic acid, ion(1-)
Descripción general
Descripción
L-Glutamic acid, ion(1-), also known as glutamate, is the anionic form of L-glutamic acid. It is a non-essential amino acid that plays a crucial role in various biological processes. Glutamate is the most abundant excitatory neurotransmitter in the vertebrate nervous system and is involved in cognitive functions such as learning and memory . It is also a key molecule in cellular metabolism.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-Glutamic acid can be synthesized through several methods. One common method involves the hydrolysis of proteins, such as gluten, which releases L-glutamic acid. Another method is the fermentation process, where specific strains of bacteria, such as Corynebacterium glutamicum, are used to produce L-glutamic acid from carbohydrates .
Industrial Production Methods
Industrial production of L-glutamic acid typically involves microbial fermentation. In this process, microorganisms are cultured in a nutrient-rich medium, and L-glutamic acid is produced as a metabolic byproduct. The fermentation broth is then subjected to various purification steps to isolate and purify the L-glutamic acid .
Análisis De Reacciones Químicas
Types of Reactions
L-Glutamic acid, ion(1-), undergoes various chemical reactions, including:
Oxidation: L-Glutamic acid can be oxidized to form 2-oxoglutarate, a key intermediate in the Krebs cycle.
Decarboxylation: The decarboxylation of L-glutamic acid produces gamma-aminobutyric acid (GABA), an important inhibitory neurotransmitter.
Transamination: L-Glutamic acid can undergo transamination reactions to form other amino acids, such as alanine and aspartate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Decarboxylation: This reaction is catalyzed by the enzyme glutamate decarboxylase.
Transamination: Aminotransferase enzymes facilitate transamination reactions.
Major Products
2-Oxoglutarate: Formed during oxidation reactions.
Gamma-Aminobutyric Acid (GABA): Produced through decarboxylation.
Alanine and Aspartate: Formed through transamination reactions.
Aplicaciones Científicas De Investigación
L-Glutamic acid, ion(1-), has numerous applications in scientific research:
Mecanismo De Acción
L-Glutamic acid, ion(1-), exerts its effects primarily through the activation of glutamate receptors. These receptors are classified into two main types:
Ionotropic Receptors: These include NMDA, AMPA, and kainate receptors, which are ligand-gated ion channels that mediate fast synaptic transmission.
Metabotropic Receptors: These are G protein-coupled receptors that modulate neuronal excitability and synaptic plasticity through second messenger systems.
Glutamate cannot cross the blood-brain barrier in significant amounts, so it is converted into L-glutamine, which can cross the barrier and is then converted back into glutamate in the brain .
Comparación Con Compuestos Similares
L-Glutamic acid, ion(1-), can be compared with other similar compounds, such as:
L-Aspartic Acid: Another acidic amino acid with similar properties but differs in its side chain structure.
L-Glutamine: The amide form of L-glutamic acid, which serves as a nitrogen donor in various biosynthetic processes.
Gamma-Aminobutyric Acid (GABA): The decarboxylation product of L-glutamic acid, which acts as an inhibitory neurotransmitter.
L-Glutamic acid is unique due to its dual role as a metabolic intermediate and a neurotransmitter, making it essential for both cellular metabolism and brain function .
Propiedades
IUPAC Name |
(2S)-2-amino-5-hydroxy-5-oxopentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/p-1/t3-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUUTDBJXJRKMK-VKHMYHEASA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8NO4- | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.12 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11070-68-1, 7528-09-8 | |
| Record name | Glutamate(1-) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=11070-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Glutamate ion | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011070681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Glutamic acid, calcium salt (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | L-GLUTAMIC ACID, ION(1-) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0V4V954NI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Furan-2-YL-3H-[1,2,3]triazole-4-carbonitrile](/img/structure/B13113688.png)







![4-Pyrazin-2-yl-1,4-diazabicyclo[3.1.1]heptane](/img/structure/B13113744.png)
![7-Cyclopropyl-3-((4-hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl)methyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13113745.png)

